5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a thiazolidinone core fused with a pyrazole moiety. Its structure includes a (Z)-configured methylidene bridge connecting the pyrazole ring (substituted with 3-butoxyphenyl and phenyl groups) to the 2-thioxo-1,3-thiazolidin-4-one system.
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-5-14-31-22-13-9-10-19(15-22)24-20(17-28(27-24)21-11-7-6-8-12-21)16-23-25(30)29(18(2)3)26(32)33-23/h6-13,15-18H,4-5,14H2,1-3H3/b23-16- |
InChI Key |
YRDNVUQZDWKJFU-KQWNVCNZSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiazolone Ring: The thiazolone ring is synthesized by reacting an isothiocyanate with an appropriate amine.
Final Coupling Reaction: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Physical Properties
Key physical properties include:
- LogP : 7.2, indicating high lipophilicity.
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 9 .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness particularly against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has also been assessed for its cytotoxic effects on cancer cell lines. Research indicates that it may inhibit the growth of certain cancer cells, making it a candidate for further exploration in anticancer drug development. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although detailed pathways require further investigation .
Anti-inflammatory Effects
Thiazolidine derivatives have been linked to anti-inflammatory activities. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro and in vivo. This property opens avenues for therapeutic use in inflammatory diseases .
Synthetic Pathways
The synthesis of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the thiazolidine moiety via cyclization reactions.
- Functionalization at specific positions to enhance biological activity.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides structural information and confirms the presence of functional groups.
- Infrared Spectroscopy (IR) : Helps identify functional groups based on their vibrational transitions.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazolidine derivatives, including the compound in focus. The results indicated a higher efficacy against Bacillus species compared to gram-negative bacteria, suggesting specific targeting mechanisms that could be exploited for therapeutic purposes.
Case Study 2: Cytotoxicity Assessment
In another investigation, the compound was tested against multiple cancer cell lines (e.g., HCT116 and MCF7). The results demonstrated a dose-dependent cytotoxic effect, leading to significant cell death at higher concentrations. This study supports further exploration into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with two closely related derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison
Structural Implications
Substituent Effects on Lipophilicity: The 3-butoxyphenyl group in the target compound enhances lipophilicity compared to the 4-butoxy-2-methylphenyl () and 4-isobutoxy-3-methylphenyl () analogs. This could improve membrane permeability but reduce aqueous solubility . The isopropyl substituent (target) vs.
Stereochemical Considerations: The (Z)-configuration of the methylidene bridge is critical for maintaining planarity between the pyrazole and thiazolidinone rings, a feature likely shared across analogs. X-ray crystallography using programs like SHELXL () or ORTEP-3 () would confirm this geometry .
Pharmacological Potential (Inferred)
While direct activity data is absent, structural trends suggest:
- The 3-butoxyphenyl group may enhance interactions with hydrophobic enzyme pockets compared to methyl-substituted analogs.
- The isopropyl group could confer greater metabolic stability than the 3-methoxypropyl chain, which contains a labile ether linkage.
Biological Activity
The compound 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that has garnered attention for its potential biological activity. Characterized by a unique structural framework, this compound may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Molecular Formula and Weight
- Molecular Formula: C26H27N3O2S2
- Molecular Weight: 473.65 g/mol
Structural Features
The compound features:
- A thiazole ring fused with a pyrazole moiety .
- Multiple functional groups, including a thioxo group and an isopropyl substituent .
- A butoxyphenyl group that may influence its interactions in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.
In Vitro Studies
Research indicates that compounds similar to this thiazolothiazole derivative exhibit significant biological activities, including:
- Antimicrobial effects
- Antitumor properties
- Inhibition of acetylcholinesterase (AChE)
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-methylpyrazole | Antimicrobial | Disruption of bacterial cell wall synthesis |
| 2-thioxoimidazolidinone | Antitumor | Induction of apoptosis in cancer cells |
| 4-aminoantipyrine | Analgesic, anti-inflammatory | Inhibition of cyclooxygenase enzymes |
Case Studies
Recent studies have focused on the potential cognitive benefits of compounds structurally related to our target compound. For instance, derivatives have shown promise in enhancing memory function through reversible inhibition of AChE, which is crucial in neurodegenerative conditions like Alzheimer's disease.
Example Study
In a study published in 2023, several oxazolone derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compound demonstrated a significant percentage inhibition at varying concentrations, suggesting that structural modifications can enhance efficacy against cognitive decline .
Absorption and Distribution
The presence of lipophilic groups such as the butoxyphenyl moiety likely enhances the compound's absorption and distribution in biological systems, potentially leading to improved bioavailability.
Toxicological Profile
Preliminary assessments indicate that while some derivatives exhibit low toxicity profiles, further investigation is needed to fully understand the safety and side effects associated with this compound.
Table 2: Toxicity Data from Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves refluxing a pyrazole precursor (e.g., 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole) with a thiazolidinone derivative in ethanol for 2–4 hours. Key steps include:
- Cyclocondensation : Use stoichiometric ratios (1:1) of reactants under nitrogen to prevent oxidation .
- Recrystallization : Purify using DMF-EtOH (1:1) mixtures to enhance crystallinity .
- Yield Optimization : Adjust reaction time (monitor via TLC) and catalyst choice (e.g., acetic acid for cyclization) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the Z-configuration of the methylidene group and confirm planarity of the thiazolidinone ring .
- NMR : Use - and -NMR to verify substituent positions (e.g., butoxyphenyl protons at δ 6.8–7.4 ppm, isopropyl CH at δ 1.2–1.4 ppm) .
- IR : Identify thioxo (C=S) stretches at 1150–1250 cm and carbonyl (C=O) at 1650–1750 cm .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
Advanced Research Questions
Q. What role does the Z-configuration play in the compound’s bioactivity, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer :
- Stereochemical Impact : The Z-configuration enhances π-π stacking with biological targets (e.g., enzyme active sites), as seen in pyrazolone-thiazolidinone hybrids .
- Stereocontrol : Use low-temperature conditions (< 60°C) during cyclization to minimize E/Z isomerization. Confirm stability via HPLC with a chiral column .
Q. How can mechanistic studies elucidate the cyclization pathway for the thiazolidinone core?
- Methodological Answer :
- Isotopic Labeling : Track -labeled intermediates to identify nucleophilic attack sites during ring closure .
- DFT Calculations : Model transition states to determine energy barriers for intramolecular cyclization vs. side reactions .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to design Suzuki-Miyaura couplings (e.g., substituting phenyl with heteroaryl groups) .
- Frontier Orbital Analysis : Use HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for functionalization .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamerism in the butoxyphenyl group) by analyzing peak coalescence at 25–60°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of isopropyl and thioxo groups .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
